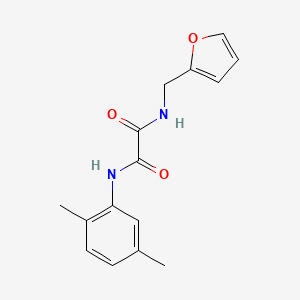![molecular formula C22H19BrO4S B5107118 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a chemical compound that has been gaining attention in scientific research due to its potential use in various fields.
Aplicaciones Científicas De Investigación
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been studied for its potential use in various fields such as cancer research, drug discovery, and organic synthesis. It has been found to exhibit cytotoxic activity against cancer cells and has shown promising results in inhibiting the growth of certain types of cancer cells. In drug discovery, it has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. It has also been used as a reagent in organic synthesis for the preparation of various biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is not fully understood. However, it has been suggested that it may exert its cytotoxic activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate exhibits cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. It has also been found to inhibit the growth of certain types of bacteria such as Staphylococcus aureus and Escherichia coli. However, its effects on normal cells and tissues are not well studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in lab experiments is its potential use in cancer research and drug discovery. It has shown promising results in inhibiting the growth of cancer cells and has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. However, its limitations include its cytotoxicity, which may limit its use in certain experiments, and the lack of knowledge about its effects on normal cells and tissues.
Direcciones Futuras
There are several future directions for research on 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to synthesize new compounds based on its structure and evaluate their potential therapeutic applications. Additionally, its use in organic synthesis for the preparation of biologically active molecules can also be explored.
Métodos De Síntesis
The synthesis of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves the reaction of 4-{[(4-methylphenyl)sulfonyl]methyl}benzoic acid with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid with a melting point of 116-118°C.
Propiedades
IUPAC Name |
(2-bromophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKRKZQUWBMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)


![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
amine](/img/structure/B5107113.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)